molecular formula C15H11ClN2 B2361700 3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 487024-75-9

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Número de catálogo: B2361700
Número CAS: 487024-75-9
Peso molecular: 254.72
Clave InChI: WPDVTWJIMWADKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a high-value chemical scaffold designed for advanced research and development in medicinal chemistry and material science. This compound features a fused cyclopentapyridine core substituted with chloro, phenyl, and cyano functional groups, making it a versatile and multifunctional intermediate for constructing complex molecules. Its structure is closely related to other dihydrocyclopenta[c]pyridine carbonitrile derivatives, which are recognized as important Heterocyclic Building Blocks in the synthesis of novel chemical entities . The core pyridine moiety is a privileged structure in drug discovery, and the presence of electron-withdrawing groups and a halogen atom makes this compound an ideal substrate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. Researchers can leverage this scaffold in various applications, including the design of kinase inhibitors and the exploration of Dimroth Rearrangement chemistry to access novel aminopyrimidine or anilinoquinazoline analogs with potential biological activity . Furthermore, structurally similar 3-cyanopyridine derivatives have been documented as key precursors in developing corrosion inhibitors for carbon steel in industrial applications, demonstrating the utility of this chemical class beyond pharmaceuticals . This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-13(9-17)11-7-4-8-12(11)14(18-15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDVTWJIMWADKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Key Steps:

  • Knoevenagel Condensation : Cyclopentanone reacts with benzaldehyde to form 2,5-dibenzylidenecyclopentanone, introducing the phenyl group.
  • Michael Addition : Propanedinitrile adds to the α,β-unsaturated ketone, forming an intermediate adduct.
  • Cyclization : Sodium methoxide facilitates ring closure, yielding the cyclopenta[c]pyridine core.
  • Chlorination : Post-synthetic chlorination using POCl₃ introduces the 3-chloro substituent.

Yield : ~54–70% (based on analogous protocols).

Vilsmeier-Haack Reaction for Direct Chlorination

The Vilsmeier-Haack reaction offers a one-pot method to introduce chlorine and cyano groups. Starting with alkylidenemalononitriles, this approach generates chloronicotinonitriles via formylation and subsequent chlorination.

Procedure:

  • Alkylidenemalononitrile Synthesis : React phenylacetaldehyde with malononitrile to form 2-benzylidenemalononitrile.
  • Vilsmeier Reagent : Treat with POCl₃ and DMF to generate an iminium intermediate.
  • Cyclization and Chlorination : Intramolecular cyclization under heated conditions (80–100°C) forms the fused pyridine ring with simultaneous chlorine incorporation at position 3.

Advantages : High regioselectivity for chloro and cyano groups.
Yield : Reported up to 98% for similar structures.

Enamine-Based Cyclization

Enamine intermediates, derived from cyclopentanone and morpholine, enable modular synthesis.

Pathway:

  • Enamine Formation : Cyclopentanone reacts with morpholine in benzene, forming a cyclic enamine.
  • Acylation : Introduce cyanoacetamide to the enamine, creating a β-ketonitrile intermediate.
  • Ring Closure : Diethylamine promotes cyclization, yielding the pyridine core.
  • Functionalization :
    • Phenylation : Ullmann coupling with iodobenzene introduces the 1-phenyl group.
    • Chlorination : SOCl₂ or NCS selectively chlorinates position 3.

Challenges : Requires careful control of reaction stoichiometry to avoid over-chlorination.

High-Pressure Q-Tube-Assisted Synthesis

High-pressure methodologies enhance reaction efficiency for fused pyridines. A protocol involving ammonium acetate-mediated cyclocondensation in a Q-tube reactor has been reported for related dihydrobenzoquinolines.

Adaptation:

  • Precursor Preparation : 3-Oxo-2-(phenylhydrazono)propanal reacts with benzosuberone under high pressure (15–20 bar).
  • Cyclocondensation : Ammonium acetate catalyzes ring formation at 120°C, integrating the phenyl group.
  • Chlorination and Cyanation : Sequential treatment with Cl₂ gas and CuCN introduces the 3-chloro-4-cyano motifs.

Yield : ~65–80% under optimized conditions.

Post-Synthetic Modifications

Chlorination of Preformed Pyridines

  • Reagents : POCl₃, PCl₅, or SOC₃.
  • Conditions : Reflux in anhydrous DCM or toluene (6–12 hrs).
  • Selectivity : Position 3 is preferentially chlorinated due to electron-withdrawing effects of the cyano group.

Suzuki-Miyaura Coupling for Phenylation

  • Substrate : 3-Chloro-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridine.
  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane.
  • Yield : ~75–85%.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Regioselectivity Scalability
Cyclocondensation NaOMe, Propanedinitrile 54–70 High Moderate
Vilsmeier POCl₃, DMF 85–98 Excellent High
Enamine Morpholine, Cyanoacetamide 60–75 Moderate Low
Q-Tube NH₄OAc, High Pressure 65–80 High High

Challenges and Optimization Strategies

  • Regioselectivity : Electron-deficient positions (C-3) favor chlorination. Steric hindrance from the phenyl group (C-1) directs reactions to less crowded sites.
  • Side Reactions : Over-cyclization or dimerization may occur; controlled stoichiometry and low temperatures mitigate this.
  • Catalyst Choice : Transition metals (e.g., Mn(OTf)₂) improve cyclization efficiency but require inert conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exhibit promising anticancer properties. The structural features of this compound allow it to interact with biological targets effectively. For instance, studies have shown that derivatives of pyridine and related heterocycles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Neuroprotective Effects
This compound has also been explored for its neuroprotective capabilities. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. Preliminary studies indicate that compounds with similar frameworks may help mitigate oxidative stress in neuronal cells .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions and functional group modifications. For example, one method involves the reaction of substituted phenyl compounds with appropriate nitriles under specific catalytic conditions to yield the desired product .

Derivatives for Enhanced Activity
Modifications to the phenyl or chlorinated groups can lead to derivatives with enhanced biological activities. Researchers are actively investigating these derivatives for improved efficacy against specific targets in cancer therapy and neuroprotection .

Material Science Applications

Organic Electronics
Due to its unique electronic properties, this compound is being researched for applications in organic electronics. The compound's ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can improve charge transport properties .

Case Study 1: Anticancer Research
In a study published by MDPI, researchers synthesized various derivatives of heterocyclic compounds including this compound and tested their efficacy against breast cancer cell lines. The results demonstrated significant growth inhibition compared to untreated controls, highlighting the potential for further development as anticancer agents .

Case Study 2: Organic Electronics Development
A recent investigation into the use of this compound in organic electronics revealed that films made from this compound exhibited enhanced charge mobility compared to traditional materials used in OLEDs. This advancement suggests a pathway for improving the efficiency of organic devices .

Mecanismo De Acción

The mechanism of action of 3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparación Con Compuestos Similares

Substituent Variations at Position 1 and 3

The substituents at positions 1 and 3 significantly influence the electronic and adsorption properties of cyclopentapyridine derivatives:

Compound Name Position 1 Substituent Position 3 Substituent Key Properties/Applications Reference
Target Compound Phenyl Chloro Limited commercial availability
3-Chloro-1-cyclopropyl-...-carbonitrile Cyclopropyl Chloro Enhanced solubility due to smaller substituent
1-(Difluoromethyl)-3-chloro-...-carbonitrile Difluoromethyl Chloro Potential for fluorinated drug development
CAPD-1 ([b]-pyridine derivative) Pyridin-2-yl Ethoxy Corrosion inhibitor (97.7% efficiency)
3-(Benzylsulfanyl)-1-(2-methylphenyl)-...-carbonitrile 2-Methylphenyl Benzylsulfanyl Stronger metal coordination via sulfur

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The chloro group at position 3 in the target compound is electron-withdrawing, which may reduce electron donation capacity compared to CAPD derivatives (e.g., CAPD-1 with ethoxy/pyridyl groups) .
  • Steric Effects : Bulky substituents (e.g., phenyl in the target compound) may enhance adsorption via π-interactions but reduce solubility compared to smaller groups like cyclopropyl .

Ring Fusion Position ([b] vs. [c] Pyridine)

The fusion position of the pyridine ring alters molecular geometry and reactivity:

  • [b]-Pyridine Derivatives (CAPD Series) :
    • Fused at the [b] position, enabling substituents at positions 2-alkoxy, 4-aryl, and 7-arylmethylidene.
    • Demonstrated high corrosion inhibition efficiency (up to 97.7%) due to electron-donating groups enhancing adsorption on carbon steel .
  • [c]-Pyridine Derivatives (Target Compound): Fused at the [c] position, limiting substitution patterns. Limited direct studies, but chloro and phenyl substituents may reduce inhibition efficiency compared to CAPD derivatives .

Electronic Properties and Adsorption Mechanisms

Density Functional Theory (DFT) studies on CAPD derivatives reveal:

  • High EHOMO (-5.12 eV) and low ΔE (3.21 eV), indicating strong electron donation to metal surfaces .
  • Local reactivity descriptors (Fukui indices) highlight nucleophilic regions (e.g., pyridyl nitrogen) as primary adsorption sites .

Target Compound Implications :

  • Chloro's electron-withdrawing nature may lower EHOMO, reducing electron donation compared to CAPD derivatives.

Actividad Biológica

3-Chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with notable structural features that include a chloro group, phenyl group, and a nitrile group on a cyclopenta[c]pyridine scaffold. This unique composition suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H11ClN2
Molecular Weight 254.72 g/mol
LogP 3.9243
Polar Surface Area 27.33 Ų
Hydrogen Bond Acceptors 2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biological pathways, which can lead to significant pharmacological effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated against multiple tumor cell lines, demonstrating broad-spectrum antitumor activity. The results indicate that it induces apoptosis in cancer cells through mechanisms involving DNA binding and disruption of cellular signaling pathways.

Case Study: Antitumor Evaluation
In a study assessing its efficacy against tumor cell lines such as MCF-7 and A549, the compound exhibited dose-dependent cytotoxicity. The apoptotic effects were confirmed through flow cytometry and morphological assessments, indicating significant potential for further development as an anticancer therapeutic agent .

Anti-inflammatory Properties

Additionally, the compound has been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific kinases involved in cancer progression. For example, it has been tested against a panel of protein kinases with results indicating selective inhibition of certain targets, which could be leveraged for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityNotable Features
6,7-Dihydro-5H-cyclopenta[b]pyridine Moderate antitumor activityLacks chloro substitution
2,3-Cyclopentenopyridine Analogues Variable activityDifferent functional groups
3-Chloro-1-phenyl-6,7-dihydro-pyridine Potential anti-inflammatorySimilar scaffold without nitrile

Q & A

Q. What are the standard synthetic routes for 3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, and how are intermediates characterized?

The synthesis typically involves cyclization of precursor nitriles or halogenated intermediates under microwave-assisted or solvent-free conditions. For example, cyclopenta[c]pyridine derivatives can be synthesized via nucleophilic substitution or cycloaddition reactions. Key steps include:

  • Microwave-assisted reactions (e.g., 2450 MHz, 80–100°C) using hydroxylamine for nitrile-to-amidine conversion .
  • Solvent-free protocols under argon at 200°C for 3 hours to form cyclopenta[c]pyridin-amines .
    Intermediates are characterized via 1H/13C NMR (e.g., δ 2.84 ppm for cyclopentane CH2 protons) and IR spectroscopy (C≡N stretch at ~2207 cm⁻¹) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Analytical methods include:

  • Elemental analysis (e.g., C: 74.23%, H: 5.57% for related cyclopenta[b]pyridines) .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Melting point determination (e.g., 118–120°C for triazole hybrids) .
  • X-ray crystallography using SHELXL97 for crystal structure refinement, with hydrogen-bonding patterns (e.g., C–H···N interactions) .

Advanced Research Questions

Q. What strategies are employed to optimize substituent effects on biological activity in cyclopenta[c]pyridine derivatives?

Structure-activity relationship (SAR) studies focus on:

  • Halogen substitution : Chlorine at position 3 enhances electrophilicity and binding to biological targets (e.g., microtubules) .
  • Phenyl group modifications : Electron-withdrawing groups (e.g., -Cl, -CF3) improve cytotoxicity in cancer cell lines (e.g., MDA-MB-435) .
  • Cyclopentane ring saturation : Partial saturation (6,7-dihydro) balances lipophilicity and metabolic stability .
    Data from SRB assays (anti-proliferative IC50 values) and cell cycle analysis (G2/M arrest) guide optimization .

Q. How does this compound interact with biological targets at the molecular level?

Computational and experimental approaches include:

  • Docking studies using PyMOL or AutoDock to predict binding to tubulin or kinase domains.
  • In vitro microtubule polymerization assays : Inhibition rates correlate with substituent polarity (e.g., -CN at position 4 enhances tubulin destabilization) .
  • Pharmacokinetic profiling : LogP values (~2.5–3.0) and blood-brain barrier permeability (confirmed via rodent models) support CNS-targeted applications .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Challenges include low solubility and polymorphism. Solutions involve:

  • Co-crystallization with small molecules (e.g., DMSO) to improve lattice packing .
  • Twinned data refinement using SHELXL (HKLF 5 format) for accurate anisotropic displacement parameters .
  • Hydrogen-bond analysis (e.g., C9–H9···N1 interactions at 2.55 Å) to validate molecular geometry .

Q. How are conflicting cytotoxicity data resolved across different cell lines?

Contradictions arise due to cell-specific uptake or metabolic activation. Methodological adjustments include:

  • Dose-response normalization using internal controls (e.g., paclitaxel for microtubule-targeting agents) .
  • Metabolite profiling via LC-MS to identify active derivatives (e.g., hydroxylated metabolites).
  • 3D spheroid models to mimic in vivo tumor heterogeneity better than monolayer cultures .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted protocols for reduced reaction times (3–5 hours vs. 24 hours) .
  • Characterization : Combine XRD with DFT calculations (e.g., B3LYP/6-31G*) for electronic structure validation .
  • Biological assays : Use fluopol-ABPP for high-throughput screening of enzyme inhibition (e.g., PREPL inhibitors) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.